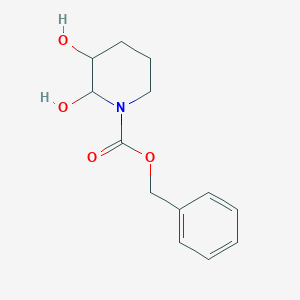

Benzyl 2,3-dihydroxypiperidine-1-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “Benzyl 2,3-dihydroxypiperidine-1-carboxylate” and similar piperidine derivatives has been discussed in scientific literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl 2,3-dihydroxypiperidine-1-carboxylate” were not found in the search results, it’s worth noting that benzylic alcohols, which are structurally similar, have been studied in radical condensation reactions .Applications De Recherche Scientifique

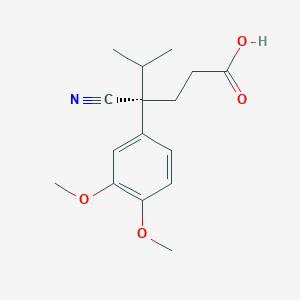

Photocarboxylation of Benzylic C–H Bonds : Visible-light-mediated carboxylation of benzylic C-H bonds with CO2 can produce 2-arylpropionic acids under metal-free conditions, which is useful in synthesizing various drugs (Meng et al., 2019).

Cholinesterase Inhibitors : Proline-based carbamates, such as benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, show potential as cholinesterase inhibitors, indicating their relevance in treating diseases like Alzheimer's (Pizova et al., 2017).

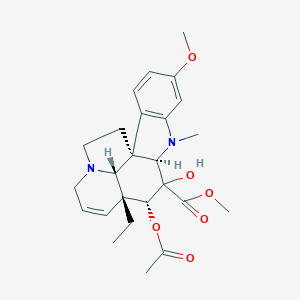

Synthesis of Ellipticine : Selective demethylation and triflation in compounds like 1-benzyl-3-(2,4,6-trimethoxynicotinoyl)indole lead to the synthesis of important compounds such as 3-methoxy-ellipticine and ellipticine (Miki et al., 2005).

Substituted Piperidin-2-ones Synthesis : The reaction between glutaric anhydride and N-benzylidenebenzylamine produces new substituted piperidin-2-ones with potential pharmaceutical activities (Burdzhiev & Stanoeva, 2006).

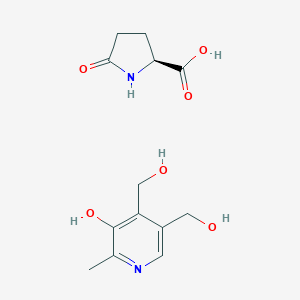

Benzyl Esters Synthesis : Using 2-benzyloxy-1-methylpyridinium triflate as a promoter and scavenger, benzyl esters can be synthesized from substrates like amino acid and sugar derivatives (Tummatorn et al., 2007).

HIV-Integrase Inhibitors : Compounds like 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one show potent antiviral activity as HIV-integrase inhibitors, suggesting their potential in HIV treatment (Boros et al., 2009).

Enantioselective Benzylation : A cost-effective, mild, and moderately enantioselective method for preparing compounds with a chiral 3-benzylpiperidine backbone using cinchona alkaloids phase-transfer catalysts (Wang et al., 2018).

Pd(II)-mediated Cascade Carboxylative Annulation : This process enables the generation of benzo[b]furan-3-carboxylic acids, supporting the development of new synthetic pathways (Liao et al., 2005).

Propriétés

IUPAC Name |

benzyl 2,3-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-11-7-4-8-14(12(11)16)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15-16H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNESYKAPWPTFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

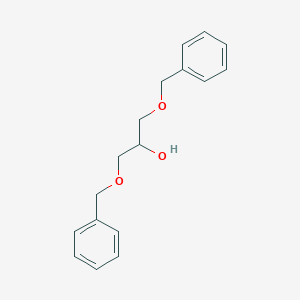

Canonical SMILES |

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461672 | |

| Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |

CAS RN |

473436-50-9 | |

| Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

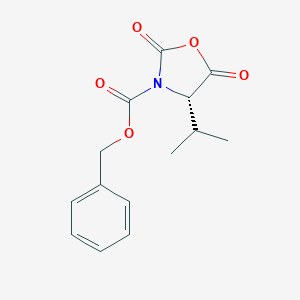

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)